molecular formula C26H36O9S B12096835 beta-D-Glucopyranosiduronic acid, 4-methylphenyl 1-thio-, methyl ester, 2,3,4-tris(2-methylpropanoate)

beta-D-Glucopyranosiduronic acid, 4-methylphenyl 1-thio-, methyl ester, 2,3,4-tris(2-methylpropanoate)

Cat. No.: B12096835
M. Wt: 524.6 g/mol
InChI Key: OZYYERIRINHSJR-UHFFFAOYSA-N
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Description

Beta-D-Glucopyranosiduronic acid, 4-methylphenyl 1-thio-, methyl ester, 2,3,4-tris(2-methylpropanoate): is a complex organic compound with a molecular formula of C26H36O9S. It is a derivative of glucuronic acid, which is a key component in the metabolism of carbohydrates. This compound is often used in biochemical research, particularly in the study of glycobiology, which involves the structure, synthesis, and function of sugars and their derivatives .

Properties

Molecular Formula

C26H36O9S

Molecular Weight

524.6 g/mol

IUPAC Name

methyl 6-(4-methylphenyl)sulfanyl-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate

InChI

InChI=1S/C26H36O9S/c1-13(2)22(27)32-18-19(33-23(28)14(3)4)21(34-24(29)15(5)6)26(35-20(18)25(30)31-8)36-17-11-9-16(7)10-12-17/h9-15,18-21,26H,1-8H3

InChI Key

OZYYERIRINHSJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)C(=O)OC)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranosiduronic acid, 4-methylphenyl 1-thio-, methyl ester, 2,3,4-tris(2-methylpropanoate) typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems and advanced purification techniques to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of beta-D-Glucopyranosiduronic acid, 4-methylphenyl 1-thio-, methyl ester, 2,3,4-tris(2-methylpropanoate) involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: What sets beta-D-Glucopyranosiduronic acid, 4-methylphenyl 1-thio-, methyl ester, 2,3,4-tris(2-methylpropanoate) apart from similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications where other compounds may not be as effective .

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